morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H12F3N5O2 and its molecular weight is 327.267. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Morpholino derivatives have been synthesized and tested for their antitumor activities. One such derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated significant inhibition against various cancer cell lines, including A549 (lung carcinoma), BGC-823 (gastric carcinoma), and HepG-2 (hepatocellular carcinoma) (Zhi-hua Tang & W. Fu, 2018). This suggests a potential application in the development of new cancer treatments.
Potential in Parkinson's Disease Imaging
In the context of neurodegenerative diseases, specifically Parkinson's disease, a compound identified as HG-10-102-01 and its radiolabeled version [11C]HG-10-102-01 were synthesized for potential use as PET imaging agents to study the LRRK2 enzyme, which is implicated in Parkinson's disease. This synthesis and application indicate a significant step toward improving diagnostic methods for such conditions (Min Wang et al., 2017).
Antiproliferative Activity and Structural Analysis
Another study focused on the synthesis, structural exploration, and antiproliferative activity of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. The compound showed promising antiproliferative effects, and its structure was characterized using various spectroscopic methods, underlining the potential for further pharmaceutical applications (S. Benaka Prasad et al., 2018).
Exploratory and Mechanistic Study
The defluorination of an aminofluorophenyl oxazolidinone, a process relevant to the antibacterial drug linezolid, was explored, revealing insights into the mechanisms of reductive defluorination and the oxidative degradation of the morpholine side chain. This research provides valuable information for the development of pharmaceuticals and the understanding of drug degradation pathways (E. Fasani et al., 2008).
Interaction with Hydrazine Hydrate
Research into the interaction of 5-(Morpholin-4-Yl)-2-(4-Phthal-Imidobutyl)- and 5-(Morpholin-4-Yl)-2-(5-Phthal-Imidopentyl)-1,3-Oxazole-4-Carbonitriles with hydrazine hydrate has revealed insights into the recyclization products formed from these reactions, offering pathways for novel compound synthesis with potential therapeutic applications (S. Chumachenko et al., 2015).
Mechanism of Action
Biochemical Pathways
It is known that compounds with similar structures can influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects . .
Future Directions
Properties
IUPAC Name |
morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCIMQWDXVFHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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